N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide
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Overview
Description
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide is an organic compound that belongs to the class of amides It features a benzamide core with a propoxy group at the 3-position and a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide typically involves the reaction of 4-methyl-2-nitroaniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, sodium hydride (NaH) as a base.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products
Reduction: N-(4-amino-2-nitrophenyl)-3-propoxybenzamide.
Substitution: N-(4-methyl-2-nitrophenyl)-3-alkoxybenzamide.
Oxidation: N-(4-methyl-2-nitrophenyl)-3-propoxybenzoic acid.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The nitro group can participate in redox reactions, while the amide and propoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-2-nitrophenyl)benzamide: Lacks the propoxy group, which may affect its solubility and reactivity.
N-(4-nitrophenyl)-3-propoxybenzamide: Lacks the methyl group, potentially altering its electronic properties and reactivity.
N-(4-methyl-2-nitrophenyl)-3-methoxybenzamide: Contains a methoxy group instead of a propoxy group, which may influence its steric and electronic properties.
Uniqueness
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-9-23-14-6-4-5-13(11-14)17(20)18-15-8-7-12(2)10-16(15)19(21)22/h4-8,10-11H,3,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNURREQDMLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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